Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt
Brand Name: Vulcanchem
CAS No.: 6953-50-0
VCID: VC18456590
InChI: InChI=1S/C13H13N3O3S.Na/c1-9-7-11(5-6-13(9)14)16-15-10-3-2-4-12(8-10)20(17,18)19;/h2-8H,14H2,1H3,(H,17,18,19);/q;+1/p-1
SMILES:
Molecular Formula: C13H12N3NaO3S
Molecular Weight: 313.31 g/mol

Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt

CAS No.: 6953-50-0

Cat. No.: VC18456590

Molecular Formula: C13H12N3NaO3S

Molecular Weight: 313.31 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt - 6953-50-0

Specification

CAS No. 6953-50-0
Molecular Formula C13H12N3NaO3S
Molecular Weight 313.31 g/mol
IUPAC Name sodium;3-[(4-amino-3-methylphenyl)diazenyl]benzenesulfonate
Standard InChI InChI=1S/C13H13N3O3S.Na/c1-9-7-11(5-6-13(9)14)16-15-10-3-2-4-12(8-10)20(17,18)19;/h2-8H,14H2,1H3,(H,17,18,19);/q;+1/p-1
Standard InChI Key VLVWDCRLRGHEHJ-UHFFFAOYSA-M
Canonical SMILES CC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N.[Na+]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a benzenesulfonic acid moiety linked via an azo bond to a 4-amino-3-methylphenyl group. The sodium salt form enhances its solubility in polar solvents, a critical feature for practical applications. Key structural identifiers include:

IUPAC Name: Sodium 3-[(4-amino-3-methylphenyl)diazenyl]benzenesulfonate
Canonical SMILES: CC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N.[Na+]\text{CC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N.[Na+]}
InChI Key: VLVWDCRLRGHEHJ-UHFFFAOYSA-M

The presence of the sulfonate group (-SO3\text{-SO}_3^-) and azo linkage dictates its electronic properties, enabling strong π\pi-π\pi interactions and redox activity.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC13H12N3NaO3S\text{C}_{13}\text{H}_{12}\text{N}_{3}\text{NaO}_{3}\text{S}
Molecular Weight313.31 g/mol
SolubilityHigh in water
StabilityStable under ambient conditions

The compound’s stability in aqueous solutions makes it suitable for use in dye baths and analytical reagents.

Synthesis and Reaction Mechanisms

Diazotization and Coupling

The synthesis involves two primary steps:

  • Diazotization: A 4-amino-3-methylphenyl derivative is treated with nitrous acid (HNO2\text{HNO}_2) under acidic conditions (0–5°C) to form a diazonium salt.

  • Coupling: The diazonium salt reacts with benzenesulfonic acid in alkaline media (pH 8–10) to form the azo linkage.

Optimal yields (70–85%) are achieved at controlled temperatures (5–10°C) and pH 9.0, minimizing side reactions such as hydrolysis.

Purification and Characterization

Post-synthesis, the product is purified via recrystallization from ethanol-water mixtures. Analytical techniques such as UV-Vis spectroscopy (λmax480nm\lambda_{\text{max}} \approx 480 \, \text{nm}) and high-performance liquid chromatography (HPLC) confirm purity.

Industrial and Research Applications

Dye Chemistry

The compound’s intense coloration (orange-red) and solubility make it a candidate for textile and paper dyes. Its azo group facilitates covalent bonding with cellulose fibers, ensuring colorfastness.

Analytical Reagent

In chelatometric titrations, it acts as a metallochromic indicator, forming colored complexes with transition metals like copper and zinc. The sulfonate group enhances selectivity in aqueous media.

Material Science

Researchers have explored its use in photodynamic therapy and organic semiconductors due to its tunable electronic properties.

Comparative Analysis with Analogous Azo Compounds

Compound NameMolecular FormulaKey Differences
Sodium 8-anilino-5-[(4-methylphenyl)diazenyl]naphthalene-1-sulfonateC23H18N3NaO3S\text{C}_{23}\text{H}_{18}\text{N}_{3}\text{NaO}_{3}\text{S}Larger aromatic system, higher molar absorptivity
Benzenesulfonamide derivatives VariesSulfonamide group instead of sulfonate

The monosodium sulfonate group in the target compound confers superior solubility compared to sulfonamide analogs .

Future Research Directions

  • Pharmacological Studies: Investigate antitumor potential via azo bond cleavage mechanisms.

  • Environmental Remediation: Optimize degradation protocols for industrial effluents.

  • Material Innovations: Develop thin-film sensors leveraging its redox activity.

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